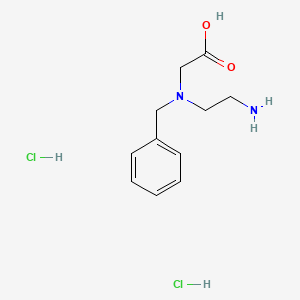

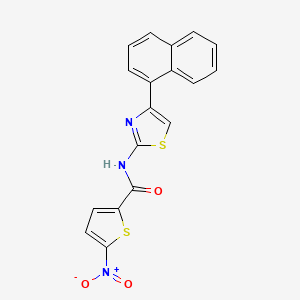

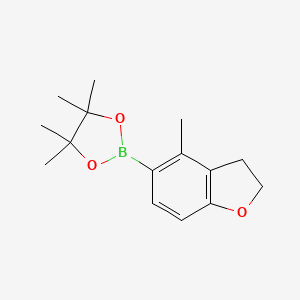

N-(4-acetylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-acetylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" is a derivative of 1H-1,2,3-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold in medicinal chemistry, often providing compounds with a range of biological activities. The methoxyphenyl and acetylphenyl substituents on the triazole ring suggest potential for varied chemical properties and biological activities.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of azides and alkynes or the reaction of hydrazides with carbonyl compounds. For instance, the synthesis of related compounds such as 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide involves the reaction of carbohydrazide with methoxybenzaldehyde under reflux conditions in ethanol . These methods often yield high-purity products, as evidenced by the 88% yield reported in the synthesis of similar triazole derivatives .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using spectroscopic techniques such as infrared (IR), nuclear magnetic resonance (NMR), mass spectroscopy (MS), and single-crystal X-ray diffraction . These techniques provide detailed information about the molecular geometry, electronic structure, and the presence of functional groups. For example, the crystal structure of a molecule with a triazole core was determined, indicating significant inhibitory activity against cancer cell lines .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The triazole ring itself can act as a scaffold for further functionalization. For example, the reaction of triazole carbohydrazide with different aldehydes under acidic conditions leads to the formation of various substituted triazole derivatives . These reactions are typically carried out in anhydrous ethanol and can be catalyzed by acids such as hydrochloric acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of methoxy and acetyl groups can affect the compound's solubility, melting point, and stability. Theoretical calculations, such as density functional theory (DFT), can predict the molecular geometry, vibrational frequencies, and electronic properties such as HOMO and LUMO energies . These properties are crucial for understanding the reactivity and potential biological activity of the compound. Additionally, the antioxidant properties of similar compounds have been determined using assays like the DPPH free radical scavenging test .

科学研究应用

Antimicrobial Activities

Research into triazole derivatives, including compounds structurally related to N-(4-acetylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, has demonstrated promising antimicrobial properties. For instance, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds to exhibit good or moderate activities against various microorganisms (Bektaş et al., 2007).

Enzyme Inhibition

Compounds derived from triazole frameworks have been investigated for their potential in inhibiting enzymes relevant to medical conditions. Bekircan et al. (2015) synthesized novel heterocyclic compounds from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, showcasing significant lipase and α-glucosidase inhibition, indicating potential applications in treating diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).

Corrosion Inhibition

The application of triazole derivatives extends into the field of corrosion inhibition, where these compounds offer protective properties for metals in corrosive environments. Li et al. (2007) synthesized triazole derivatives and evaluated their efficiency as corrosion inhibitors for mild steel in acid media. Their findings suggest these compounds can significantly reduce corrosion through adsorption, following Langmuir's adsorption isotherm (Li, He, Pei, & Hou, 2007).

Biological Activities and Drug Development

Triazole compounds have been explored for various biological activities, including as potential therapeutic agents. For example, Saleem et al. (2018) focused on the synthesis, crystal structure, DFT calculation, and biological activities of triazole derivatives, highlighting their moderate enzyme inhibition potential which could be valuable in developing treatments for diseases like Alzheimer's and diabetes (Saleem et al., 2018).

安全和危害

未来方向

属性

IUPAC Name |

N-(4-acetylphenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c1-12-18(19(25)20-15-9-7-14(8-10-15)13(2)24)21-22-23(12)16-5-4-6-17(11-16)26-3/h4-11H,1-3H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFUYLIJDSLSBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-acetylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

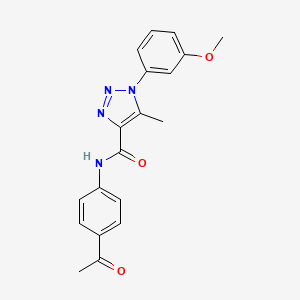

![N-(4-methoxybenzyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2543740.png)

![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2543746.png)

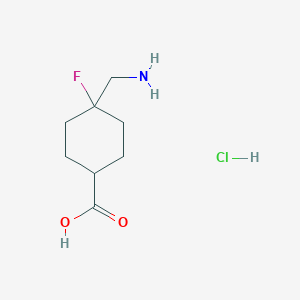

![4-ethoxy-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2543749.png)

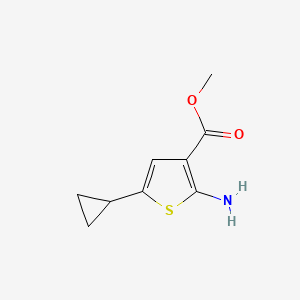

![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)propanoate](/img/structure/B2543751.png)

![7-amino-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2543754.png)

![2-[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2543755.png)